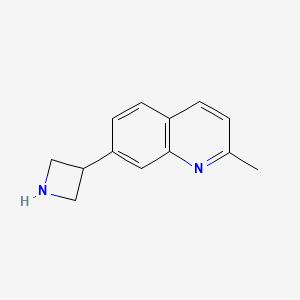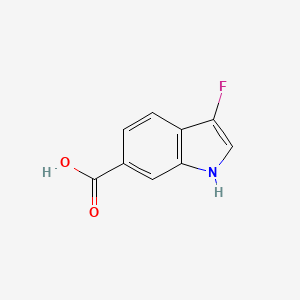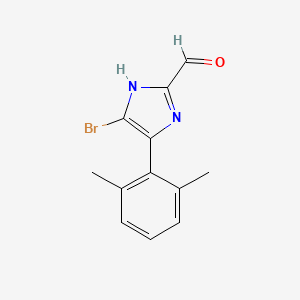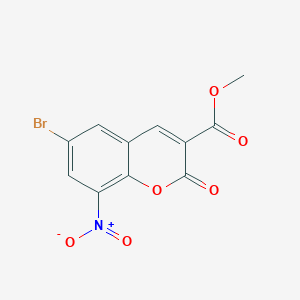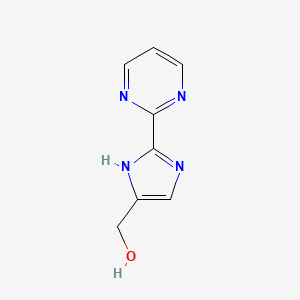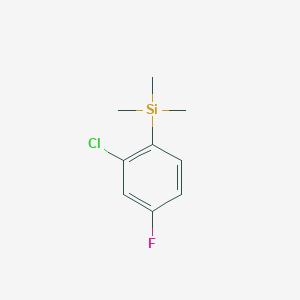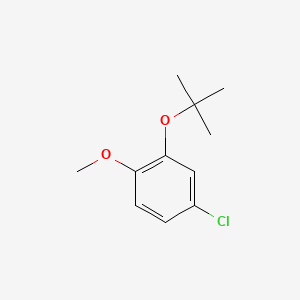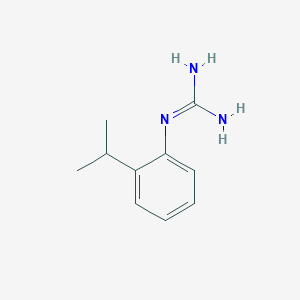![molecular formula C8H5BrO3S B15337113 5-Bromo-6-methoxybenzo[d][1,3]dioxole-2-thione](/img/structure/B15337113.png)
5-Bromo-6-methoxybenzo[d][1,3]dioxole-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-6-methoxybenzo[d][1,3]dioxole-2-thione is a chemical compound characterized by its bromo and methoxy functional groups attached to a benzo[d][1,3]dioxole-2-thione core. This compound is of interest in various scientific research fields due to its unique structural and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-methoxybenzo[d][1,3]dioxole-2-thione typically involves the bromination of 6-methoxybenzo[d][1,3]dioxole-2-thione. This reaction is usually carried out using bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes to ensure consistent quality and yield. The choice of production method depends on the desired scale and purity requirements.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromo-6-methoxybenzo[d][1,3]dioxole-2-thione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like sodium methoxide (NaOCH₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-Bromo-6-methoxybenzo[d][1,3]dioxole-2-thione is used as a building block for the synthesis of more complex molecules. Its bromo and methoxy groups make it a versatile intermediate in organic synthesis.
Biology: This compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor binding assays. Its structural similarity to certain natural compounds allows it to be used as a probe in biological systems.
Medicine: In medicinal chemistry, this compound is explored for its pharmacological properties. It may serve as a lead compound for the development of new drugs targeting various diseases.
Industry: The compound finds use in the chemical industry as an intermediate in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 5-Bromo-6-methoxybenzo[d][1,3]dioxole-2-thione exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
5-Bromo-6-methoxybenzo[d][1,3]dioxole: Lacks the thione group.
6-Methoxybenzo[d][1,3]dioxole-2-thione: Lacks the bromo group.
5-Bromo-2-thiobenzoic acid: Similar structure but different functional groups.
Uniqueness: 5-Bromo-6-methoxybenzo[d][1,3]dioxole-2-thione is unique due to the combination of bromo and methoxy groups on the benzo[d][1,3]dioxole-2-thione core, which imparts distinct chemical and biological properties compared to its similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
Molekularformel |
C8H5BrO3S |
|---|---|
Molekulargewicht |
261.09 g/mol |
IUPAC-Name |
5-bromo-6-methoxy-1,3-benzodioxole-2-thione |
InChI |
InChI=1S/C8H5BrO3S/c1-10-5-3-7-6(2-4(5)9)11-8(13)12-7/h2-3H,1H3 |
InChI-Schlüssel |
TWVZOJZJYQOOSV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)OC(=S)O2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



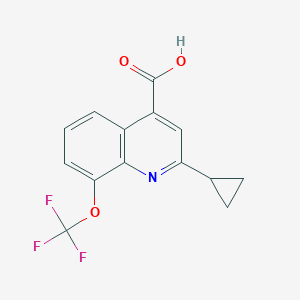
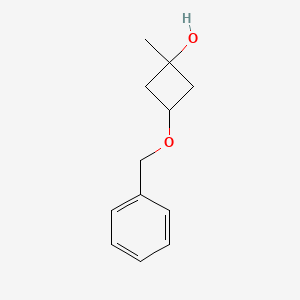
![N-Methoxy-4-[(2-methoxyethyl)(methyl)amino]-N-methylbutanamide](/img/structure/B15337059.png)
